molecular formula C11H13NO3 B1611591 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 33631-94-6

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1611591
CAS No.: 33631-94-6
M. Wt: 207.23 g/mol
InChI Key: KPGDKBKPYMKDAO-UHFFFAOYSA-N
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Description

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a benzene ring fused to a dioxepine ring

Preparation Methods

The synthesis of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine typically involves a multi-step process starting from 3,4-dihydro-7-nitro-2H-1,5-benzodioxepine. The nitro group is reduced to an amine, which is then acetylated to form the acetamido derivative . The reaction conditions often include the use of reducing agents such as iron in acetic acid and acetic anhydride for the acetylation step .

Chemical Reactions Analysis

7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:

Common reagents used in these reactions include iron, acetic acid, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGDKBKPYMKDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537575
Record name N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33631-94-6
Record name N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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